molecular formula C5H10O B074994 cis-2-Penten-1-ol CAS No. 1576-95-0

cis-2-Penten-1-ol

Cat. No.: B074994
CAS No.: 1576-95-0
M. Wt: 86.13 g/mol
InChI Key: BTSIZIIPFNVMHF-ARJAWSKDSA-N
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Description

cis-2-Penten-1-ol: is an organic compound with the molecular formula C5H10O . It is a colorless liquid known for its characteristic banana-like aroma. This compound is also referred to as (Z)-2-penten-1-ol and is used in various chemical processes and applications .

Biochemical Analysis

Biochemical Properties

cis-2-Penten-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis of aromatic volatiles in tomato fruit . The nature of these interactions is complex and involves changes in the expression patterns and biosynthetic pathways of aromatic volatiles .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For example, during tomato fruit ripening, changes in aromatic volatile profiles, including this compound, are associated with color changes from green to red involving the conversion of chloroplasts to chromoplasts .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves multiple biochemical pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it was found to reduce the efficiency of sex pheromone lures in trapping male moths in a proof long-range field trapping experiment

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels . For example, it is involved in the biosynthetic pathways of aromatic volatiles in tomato fruit .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydroboration-Oxidation: One common method for synthesizing cis-2-penten-1-ol involves the hydroboration-oxidation of 1-pentene.

    Reduction of cis-2-Pentenal: Another method involves the reduction of cis-2-pentenal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes mentioned above but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: cis-2-Pentenal

    Reduction: Pentane-2-ol

    Substitution: 1-Bromo-pent-2-ene

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific configuration and the presence of both a double bond and a hydroxyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .

Properties

IUPAC Name

(Z)-pent-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-2-3-4-5-6/h3-4,6H,2,5H2,1H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSIZIIPFNVMHF-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878754
Record name cis-Pent-2-ene-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Green diffusive aroma
Record name (Z)-2-Penten-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1771/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

138.00 °C. @ 760.00 mm Hg
Record name (E)-2-Penten-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031604
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble in water; soluble in non-polar solvents, Soluble (in ethanol)
Record name (Z)-2-Penten-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1771/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.844-0.850
Record name (Z)-2-Penten-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1771/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1576-95-0, 1576-96-1
Record name cis-2-Penten-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1576-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Penten-1-ol, (2Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Penten-1-ol, (2Z)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name cis-Pent-2-ene-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-pent-2-ene-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.924
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-PENTEN-1-OL, (2Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNC2NB53MJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name (E)-2-Penten-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031604
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of cis-2-Penten-1-ol in plant-insect interactions?

A1: this compound is a volatile organic compound (VOC) emitted by plants, including mulberry trees (Morus alba). While it is released by both intact and mechanically damaged leaves, it is notably absent in herbivore-induced volatile blends [, ]. This suggests a potential role in signaling or defense mechanisms that are specific to certain types of damage.

Q2: How does this compound affect the behavior of the Fall Webworm moth (Hyphantria cunea)?

A2: Interestingly, this compound seems to have a deterrent effect on male Fall Webworm moths. While it elicits electrophysiological responses in their antennae, indicating detection, it reduces their attraction to sex pheromone lures in both wind tunnel experiments and field trapping trials []. This suggests that the compound may interfere with the moth's ability to locate mates.

Q3: How does the presence of this compound affect the effectiveness of sex pheromone traps for monitoring Fall Webworm moth populations?

A4: Field trapping experiments demonstrate that the inclusion of this compound in sex pheromone traps actually reduces their efficacy in capturing male Fall Webworm moths []. This highlights the importance of understanding the influence of plant volatiles on insect behavior when designing monitoring and control strategies.

Q4: What is the atmospheric fate of this compound?

A5: this compound, like other unsaturated alcohols, is highly reactive with ozone (O3) in the atmosphere [, , , ]. This reaction leads to a relatively short atmospheric lifetime, in the range of hours, and results in the formation of various carbonyl products, including formaldehyde and hydroxyacetaldehyde [].

Q5: How does the molecular structure of this compound influence its reactivity with ozone?

A6: The position of the OH group relative to the C=C double bond plays a significant role in the reactivity of unsaturated alcohols with ozone []. Studies comparing different isomers have shown a complex relationship between structure and reactivity, highlighting the need for further investigation in this area.

Q6: Are there any structure-activity relationship (SAR) models available to predict the reactivity of this compound and similar compounds?

A7: Yes, several SAR methods have been developed to predict the gas-phase rate coefficients of ozone reactions with unsaturated alcohols, including this compound []. These models take into account various structural features to estimate reactivity and can be valuable tools for atmospheric modeling and risk assessment.

Q7: What analytical techniques are commonly used to identify and quantify this compound?

A8: Gas chromatography coupled with mass spectrometry (GC/MS) is frequently employed to identify and quantify this compound in complex mixtures, such as those found in plant emissions or food products [, , ]. This technique allows for the separation and detection of individual compounds based on their mass-to-charge ratio.

Q8: Is this compound found in any food products?

A9: Yes, this compound has been identified as a volatile compound in black tea, contributing to its characteristic aroma [, ]. It is also found in fish oil-enriched mayonnaise, where its concentration increases during storage and is associated with undesirable fishy off-flavors [].

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